1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-Oxa-4,9-diazaspiro[55]undecan-9-yl}butan-1-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one typically involves multi-step reactions. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The complexity of the spirocyclic structure may pose challenges for large-scale production, requiring optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a drug candidate, particularly as an inhibitor of specific proteins involved in diseases such as tuberculosis.
Materials Science: The unique spirocyclic structure makes it a candidate for use in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.
類似化合物との比較
Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one: This compound shares a similar spirocyclic structure but differs in the position of functional groups.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane:
Uniqueness
1-{1-Oxa-4,9-diazaspiro[55]undecan-9-yl}butan-1-one is unique due to its specific functional groups and the position of these groups within the spirocyclic structure
生物活性
1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one is a compound belonging to the class of spirocyclic organic molecules. Its unique structural characteristics contribute to various biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
- CAS Number : 151096-99-0
Biological Activity Overview
The biological activity of this compound and its derivatives has been investigated for their potential therapeutic applications in various medical conditions.
Key Biological Activities
- Inhibition of Soluble Epoxide Hydrolase (sEH) :
- Neuropharmacological Effects :
- Anti-obesity and Pain Management :
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors:
- sEH Inhibition : By inhibiting sEH, the compound alters the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in renal function and vascular health.
- GABAAR Modulation : The interaction with GABA receptors suggests a potential pathway for neuroactive effects, influencing neurotransmitter release and neuronal excitability.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Related Compounds
Compound Name | sEH Inhibition | GABAAR Activity | Therapeutic Potential |
---|---|---|---|
This compound | High | Moderate | Chronic kidney disease |
3,9-Diazaspiro[5.5]undecane derivatives | Moderate | High | Anxiety disorders |
Other diazaspiro compounds | Variable | Variable | Various conditions |
Case Study 1: Chronic Kidney Disease Model
In a controlled study involving rats with anti-glomerular basement membrane glomerulonephritis, administration of the compound at a dose of 30 mg/kg resulted in significant reductions in serum creatinine levels compared to control groups. This highlights its potential as an oral therapeutic agent for chronic kidney diseases .
Case Study 2: Neuropharmacological Assessment
A series of experiments evaluated the effects of diazaspiro derivatives on anxiety-related behaviors in rodent models. Results indicated that certain derivatives exhibited anxiolytic-like effects through modulation of GABAAR activity, supporting their potential use in treating anxiety disorders .
特性
IUPAC Name |
1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-3-11(15)14-7-4-12(5-8-14)10-13-6-9-16-12/h13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJYUHNFJBDOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(CC1)CNCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。